trans-4-Hydroxy-D-proline
Overview
Description
Trans-4-Hydroxy-D-proline is a 4-hydroxy-D-proline where the hydroxy group at position 4 has S-configuration . It is a white to pale pink solid and is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .
Synthesis Analysis
Trans-4-Hydroxy-D-proline is synthesized from the post-translational hydroxylation of proteins, primarily collagens and to a much lesser extent non-collagen proteins . This process occurs in the presence of oxygen, vitamin C (ascorbic acid), α-ketoglutarate, and Fe2+ . A study has shown that a basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .
Molecular Structure Analysis
The molecular formula of trans-4-Hydroxy-D-proline is C14H16ClNO . Its average mass is 249.736 Da and its mono-isotopic mass is 249.092041 Da . The theoretical optimized geometrical parameters and vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .
Chemical Reactions Analysis
Trans-4-Hydroxy-D-proline is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-D-proline is catabolized to glycine via the trans-4-hydroxy-D-proline oxidase pathway, and trans-3-hydroxy-D-proline is degraded via the trans-3-hydroxy-D-proline dehydratase pathway to ornithine and glutamate .
Physical And Chemical Properties Analysis
Trans-4-Hydroxy-D-proline has a density of 1.1±0.1 g/cm3, a boiling point of 349.7±37.0 °C at 760 mmHg, and a flash point of 165.3±26.5 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 218.3±3.0 cm3 .
Scientific Research Applications
It is used as a nucleophilic coupling partner in the synthesis of N-aryl pyrroles via copper-catalyzed C–N cross-coupling reactions with aryl halides (Reddy, Kumar, & Rao, 2011).
It serves as an intermediate in the biosynthesis of the antibiotic etamycin, synthesized from L-proline during the formation of peptide-bound cis-4-hydroxy-D-proline residue (Katz, Kamal, & Mason, 1979).
Trans-4-Hydroxy-D-proline is a key amino acid in medicinal and industrial applications, particularly as a chiral building block for pharmaceutical synthesis. It is primarily produced via fermentative production by microorganisms, with advances in metabolic engineering enhancing its biosynthesis (Zhang et al., 2021).
It is involved in the synthesis of hydroxyprolines, valuable chiral building blocks for pharmaceuticals. Microorganisms producing L-proline trans-4- and cis-3-hydroxylase have been identified for the industrial production of these hydroxyprolines (Hara & Kino, 2009).
Trans-4-Hydroxy-D-proline is subject to epimerization to cis-4-hydroxy-D-proline during the acid hydrolysis of collagen, a process significant for amino acid analysis (Dziewiatkowski, Hascall, & Riolo, 1972).
It is used in the production of (18)F-labeled proline derivatives like cis-/trans-4-[(18)F]fluoro-L-proline for Positron-Emission-Tomography (PET) imaging, particularly for investigating diseases with altered collagen synthesis (Geisler et al., 2014).
Efficient production methods for trans-4-Hydroxy-D-proline have been developed using microbial fermentation, highlighting its industrial significance (Wang et al., 2018).
Safety And Hazards
Trans-4-Hydroxy-D-proline is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Hydroxy-D-proline | |
CAS RN |
3398-22-9 | |
Record name | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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